

Application Note and Protocol: Solid-Phase Extraction of Luteolin 7-Sulfate

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Compound of Interest

Compound Name: Luteolin 7-sulfate

Cat. No.: B3053893

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Luteolin 7-sulfate is a sulfated flavonoid found in various plants, such as *Eclipta prostrata* and the marine plant *Phyllospadix iwatensis*.^{[1][2][3][4]} As a metabolite of luteolin, it is also relevant in pharmacokinetic studies.^[5] Due to its increased polarity conferred by the sulfate group, specialized extraction and purification methods are necessary for its accurate analysis from complex matrices like plant extracts or biological fluids.^[6] Solid-phase extraction (SPE) offers a robust and selective method for the cleanup and concentration of **luteolin 7-sulfate** prior to downstream analytical techniques like High-Performance Liquid Chromatography (HPLC).^{[7][8]} ^[9] This document provides a detailed protocol for the solid-phase extraction of **luteolin 7-sulfate** using a reversed-phase C18 cartridge, based on established methods for flavonoid extraction.^{[7][8][9]}

Data Presentation

Currently, specific quantitative data for the solid-phase extraction of **Luteolin 7-sulfate** is not widely available in the literature. However, for general flavonoid extraction using SPE, the following performance characteristics can be expected. The data presented in the table below is a representative summary of what can be achieved for similar flavonoid compounds.

Parameter	Typical Value	Description
Recovery	> 85%	The percentage of the analyte of interest recovered after the entire SPE process.
Reproducibility (RSD)	< 10%	The relative standard deviation, indicating the precision of the method.
Limit of Quantification (LOQ)	0.4 - 20 ng/mL	The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. [7] [9]

Experimental Protocol: Solid-Phase Extraction of **Luteolin 7-Sulfate**

This protocol is designed for the extraction and purification of **luteolin 7-sulfate** from a liquid sample, such as a plant extract or a biological fluid.

Materials

- Solid-Phase Extraction (SPE) C18 Cartridges (e.g., 500 mg, 6 mL)
- SPE Vacuum Manifold
- Sample (e.g., plant extract solubilized in an appropriate solvent, pre-treated biological fluid)
- Methanol (HPLC grade)
- Deionized Water (HPLC grade)
- Formic Acid (or other acid for pH adjustment)
- Acetonitrile (HPLC grade)
- Collection tubes

- Nitrogen evaporator or centrifugal vacuum concentrator

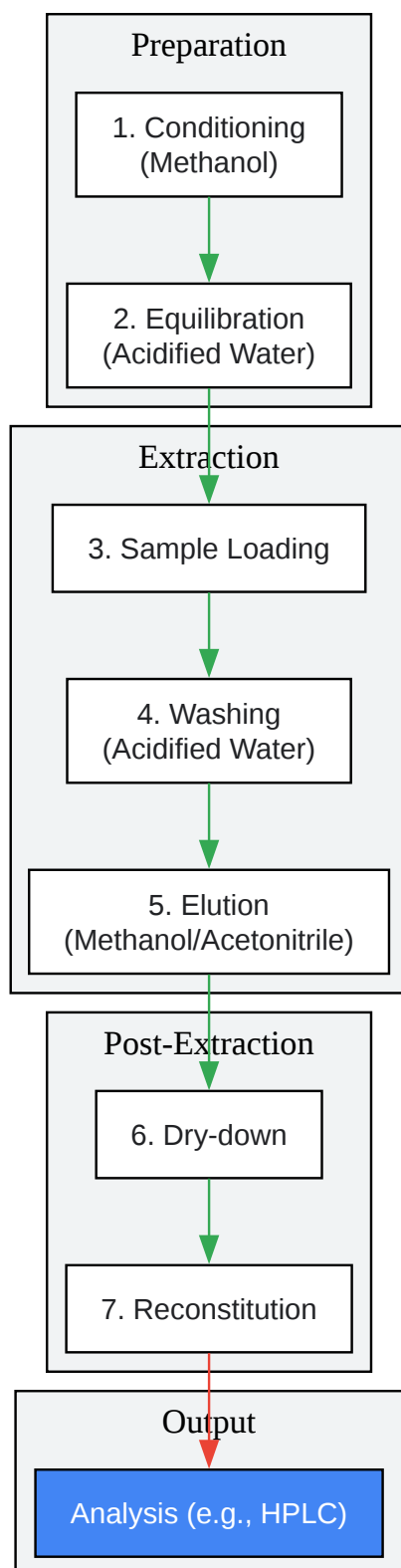
Methodology

The solid-phase extraction protocol for **luteolin 7-sulfate** involves the following steps, which are also illustrated in the workflow diagram below:

- Cartridge Conditioning:
 - Pass 5 mL of methanol through the C18 cartridge. This step activates the stationary phase by solvating the hydrocarbon chains.
 - Do not allow the cartridge to dry.
- Cartridge Equilibration:
 - Flush the cartridge with 5 mL of deionized water. This step removes the organic solvent and prepares the cartridge for the aqueous sample.
 - For sulfated flavonoids, which are more polar, it is crucial to ensure the pH of the equilibration solvent and the sample are similar. Adjust the pH of the water to approximately 3.5 with formic acid.[\[7\]](#)
 - Do not allow the cartridge to dry before loading the sample.
- Sample Loading:
 - Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approximately 1-2 mL/min). The pre-treatment may involve dilution of a plant extract or protein precipitation of a biological fluid.
 - The non-polar C18 stationary phase will retain the **luteolin 7-sulfate** through hydrophobic interactions, while more polar impurities pass through.
- Washing:
 - Wash the cartridge with 5 mL of deionized water (pH adjusted to 3.5 with formic acid) to remove any remaining polar impurities.

- A second wash with a weak organic solvent mixture (e.g., 5-10% methanol in water) can be performed to remove less polar impurities, but care must be taken to avoid premature elution of the target compound.
- Elution:
 - Elute the retained **luteolin 7-sulfate** from the cartridge using an appropriate volume (e.g., 2-5 mL) of a suitable organic solvent. Due to the sulfate group, a stronger elution solvent than for non-sulfated flavonoids may be required. A mixture of methanol or acetonitrile with a small percentage of formic acid is recommended to ensure the analyte is protonated and elutes efficiently.
 - Collect the eluate in a clean collection tube.
- Dry-down and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
 - Reconstitute the dried residue in a suitable solvent (e.g., mobile phase for HPLC analysis) to a known volume for subsequent analysis.

Visualization

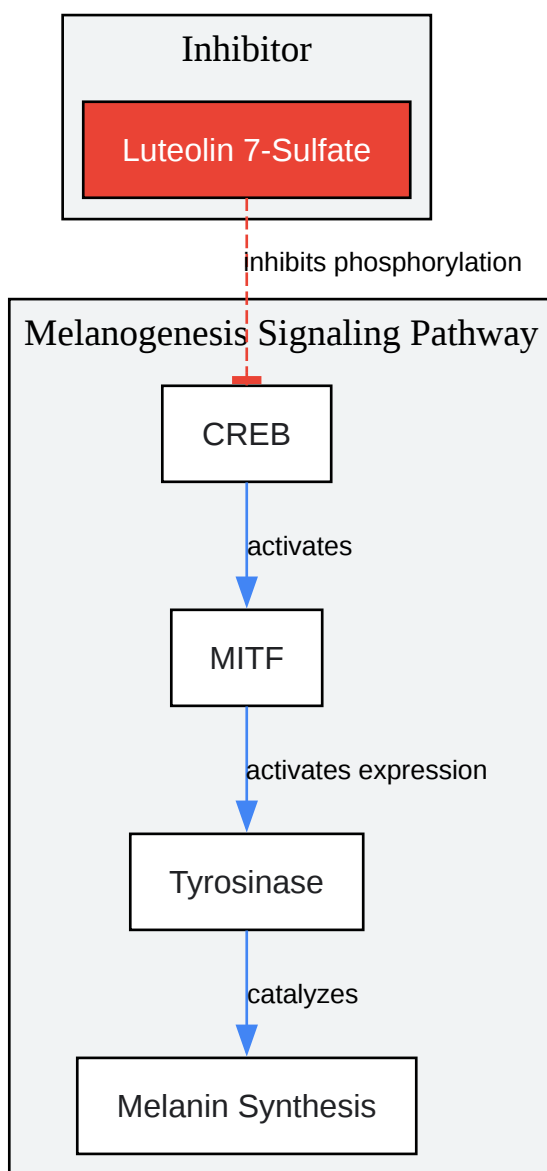


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Caption: Workflow diagram for the solid-phase extraction of **Luteolin 7-sulfate**.

Signaling Pathway Visualization

While this document focuses on an analytical protocol, **Luteolin 7-sulfate** has been shown to have biological activity, specifically in the attenuation of melanin synthesis.[2][3][10][11][12] The following diagram illustrates the signaling pathway inhibited by **Luteolin 7-sulfate**.



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Caption: Inhibition of the CREB/MITF/Tyrosinase pathway by **Luteolin 7-sulfate**.

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